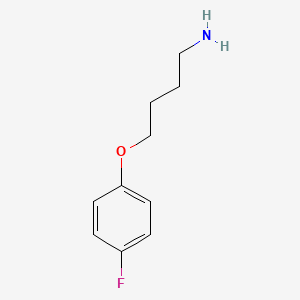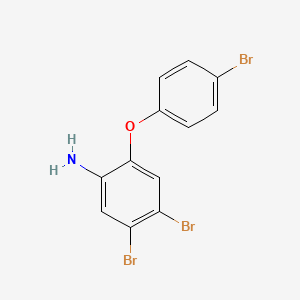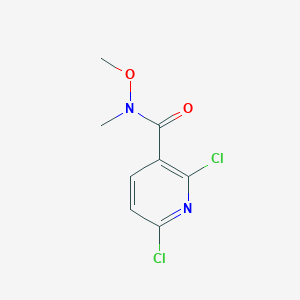
2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide
概述
描述
2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.07 g/mol . This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide typically involves the reaction of 2,6-dichloronicotinic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of coupling agents such as benzotriazol-1-ol and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane at 0°C . The reaction mixture is then treated with triethylamine and stirred at room temperature for 16 hours. The product is purified by column chromatography to obtain a white solid with a yield of 81% .
化学反应分析
2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction:
科学研究应用
2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide is used in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-defined, but it is believed to interfere with cellular processes by binding to specific enzymes or receptors, thereby modulating their activity .
相似化合物的比较
2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide can be compared with other similar compounds such as:
2,6-Dichloronicotinic acid: The precursor in its synthesis, which lacks the methoxy and methyl groups.
Nicotinamide derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Chloropyridines: Compounds with chlorine atoms on the pyridine ring but different functional groups attached.
属性
IUPAC Name |
2,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-4-6(9)11-7(5)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSJBBWIKLORJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=C(C=C1)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid](/img/structure/B3291774.png)
![4-((4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)benzoic acid](/img/structure/B3291781.png)
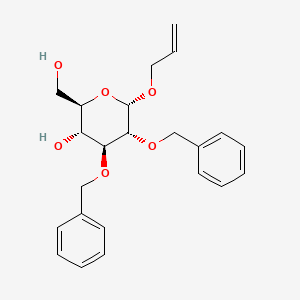

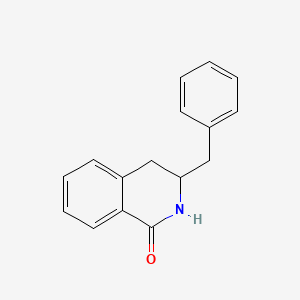

![6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B3291813.png)
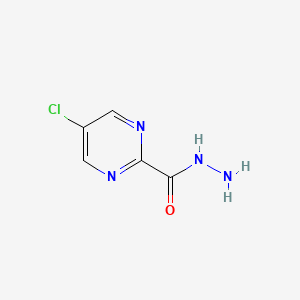
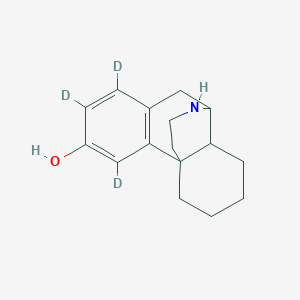
![Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B3291829.png)
![tert-Butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3291833.png)
